

# Ofirnoflast's Engagement with NEK7: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of NIMA-related kinase 7 (NEK7). It represents a novel therapeutic approach for a range of chronic inflammatory and neurodegenerative diseases by targeting the NEK7-NLRP3 inflammasome axis. Ofirnoflast is currently in Phase 2 clinical trials for conditions including myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of the structural and functional data detailing the binding of Ofirnoflast to NEK7, based on publicly available preclinical and clinical data.

#### **Mechanism of Action: Allosteric Inhibition of NEK7**

Ofirnoflast functions as an allosteric inhibitor of NEK7. Unlike ATP-competitive inhibitors, Ofirnoflast binds to a site adjacent to the ATP-binding pocket of NEK7. This binding induces a unique conformational change in the NEK7 protein, which impairs its scaffolding function essential for the assembly and activation of the NLRP3 inflammasome. Biophysical assays and molecular dynamics simulations have confirmed that Ofirnoflast stabilizes NEK7 in this distinct conformation, consistent with a type-2 kinase inhibitor binding mode. By disrupting the NEK7-NLRP3 interaction, Ofirnoflast effectively blocks the formation of the NLRP3 inflammasome and can also promote the disassembly of already formed complexes. This upstream inhibition prevents the subsequent activation of caspase-1, pyroptosis, and the release of proinflammatory cytokines IL-1 $\beta$  and IL-18.



Check Availability & Pricing

## Signaling Pathway of Ofirnoflast-Mediated NEK7 Inhibition

The binding of **Ofirnoflast** to NEK7 initiates a cascade of events that ultimately suppresses the inflammatory response mediated by the NLRP3 inflammasome. The signaling pathway is depicted in the diagram below.





Click to download full resolution via product page



Caption: Signaling pathway of **Ofirnoflast**'s inhibition of the NEK7-mediated NLRP3 inflammasome activation.

### Quantitative Data on Ofirnoflast-NEK7 Binding

Detailed quantitative data from biophysical assays are pending full publication. The following table summarizes the expected parameters that will be crucial for a comprehensive understanding of the **Ofirnoflast**-NEK7 interaction.

| Parameter        | Method                                                 | Value                              | Reference |
|------------------|--------------------------------------------------------|------------------------------------|-----------|
| IC50             | In vitro kinase assay                                  | Data not yet publicly available    | -         |
| Kd               | Surface Plasmon<br>Resonance (SPR)                     | Data not yet publicly available    | -         |
| Kd               | Microscale<br>Thermophoresis<br>(MST)                  | Data not yet publicly available    | -         |
| Cellular Potency | THP-1 macrophage<br>IL-1β release assay                | Data not yet publicly available    | _         |
| Cellular Potency | iPSC-derived<br>microglia ASC speck<br>formation assay | Data not yet publicly<br>available | _         |

### **Experimental Protocols**

Detailed experimental protocols are anticipated to be released in the forthcoming primary publication. Below are generalized methodologies for the key experiments cited in the available literature.

### **NEK7 Kinase Inhibition Assay (Hypothetical Protocol)**

 Reagents: Recombinant human NEK7, ATP, a suitable kinase substrate (e.g., a generic peptide substrate), Ofirnoflast, and a kinase assay buffer.



#### Procedure:

- A solution of recombinant NEK7 is pre-incubated with varying concentrations of Ofirnoflast in the assay buffer.
- 2. The kinase reaction is initiated by the addition of ATP and the kinase substrate.
- 3. The reaction is allowed to proceed for a defined period at a controlled temperature.
- 4. The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).
- 5. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### Surface Plasmon Resonance (SPR) for Binding Kinetics (Hypothetical Protocol)

- Instrumentation: A surface plasmon resonance instrument.
- Procedure:
  - 1. Recombinant NEK7 is immobilized on a sensor chip.
  - 2. A series of concentrations of **Ofirnoflast** in a suitable running buffer are injected over the sensor chip surface.
  - 3. The association and dissociation of **Ofirnoflast** to the immobilized NEK7 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
  - 4. The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

## Cellular Thermal Shift Assay (CETSA) for Target Engagement (Hypothetical Protocol)



#### • Procedure:

- 1. Intact cells (e.g., THP-1 macrophages) are treated with Ofirnoflast or a vehicle control.
- 2. The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
- The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
- 4. The amount of soluble NEK7 at each temperature is quantified by Western blotting or other protein detection methods.
- 5. Binding of **Ofirnoflast** to NEK7 is expected to increase its thermal stability, resulting in a shift in the melting curve to higher temperatures.

### **THP-1 Macrophage IL-1β Release Assay**

- Cell Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
- Assay Procedure:
  - 1. Differentiated THP-1 macrophages are primed with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
  - 2. The primed cells are then treated with various concentrations of **Ofirnoflast**.
  - 3. The NLRP3 inflammasome is activated with a stimulus like nigericin or ATP.
  - 4. The cell culture supernatant is collected, and the concentration of secreted IL-1 $\beta$  is measured using an enzyme-linked immunosorbent assay (ELISA).

## Experimental Workflow for Characterizing Ofirnoflast-NEK7 Interaction

The following diagram illustrates a logical workflow for the structural and functional characterization of **Ofirnoflast**'s binding to NEK7.





Click to download full resolution via product page



Caption: A representative experimental workflow for the characterization of **Ofirnoflast**'s interaction with NEK7.

### Conclusion

**Ofirnoflast** is a promising, clinically advanced NEK7 inhibitor with a distinct allosteric mechanism of action. By binding to a novel site on NEK7, it induces a conformational change that disrupts the assembly and function of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases. The available data strongly support NEK7 as a druggable target for controlling NLRP3-driven inflammation. The forthcoming publication of detailed structural and quantitative binding data will further elucidate the precise molecular interactions and provide a solid foundation for the future development of this new class of anti-inflammatory therapeutics.

 To cite this document: BenchChem. [Ofirnoflast's Engagement with NEK7: A Structural and Functional Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608140#structural-and-functional-data-of-ofirnoflast-binding-to-nek7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com